2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate
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Overview
Description
2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its tert-butyl and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrroles.
Scientific Research Applications
2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can result in various biochemical effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate is unique due to its specific substituents, which can influence its reactivity and interactions with other molecules. The presence of both tert-butyl and methyl groups can enhance its stability and modify its chemical behavior compared to similar compounds.
Biological Activity
2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate is a synthetic compound belonging to the pyrrole class of organic compounds. Its unique structure, characterized by a hexahydropyrrolo framework and two carboxylate groups, suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.32 g/mol
- CAS Number : 1779473-29-8
The compound's structure can be visualized as follows:
Feature | Description |
---|---|
Pyrrole Ring | A five-membered ring containing nitrogen |
tert-Butyl Group | Enhances stability and solubility |
Dicarboxylate Functionality | Impacts reactivity and interaction with biomolecules |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies involving related pyrrole derivatives have shown promising results against various pathogens:
- Bactericidal Activity : A pyrrole derivative known as BM212 demonstrated strong inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. The minimum inhibitory concentration (MIC) was found to be as low as 0.5 μg/ml, indicating potent activity against intracellular mycobacteria .
- Mechanism of Action : The mechanism through which these compounds exert their effects typically involves interaction with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival. For instance, BM212 inhibits the synthesis of mycolic acids in M. tuberculosis, which is essential for the integrity of the bacterial cell wall .
Case Studies
A notable study focused on the biological activity of pyrrole derivatives similar to this compound highlights its potential in treating infections caused by multidrug-resistant bacteria. The study utilized both in vitro and in vivo models to assess efficacy:
- In Vitro Studies : Compounds were tested against various strains of M. tuberculosis and showed significant bactericidal effects, with some derivatives achieving complete inhibition at concentrations above their MIC values .
- In Vivo Studies : Animal models demonstrated that these compounds could reduce bacterial loads significantly without causing substantial toxicity to host cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other related pyrrole derivatives is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
BM212 (Pyrrole derivative) | Contains diaryl and piperazine moieties | Strong antimycobacterial activity |
Tert-butyl hexahydropyrrolo[3,4-b]pyrrole | Lacks dicarboxylate functionality | Moderate antibacterial properties |
Octahydro-pyrrolo[3,4-b]pyrrole N-oxides | Contains N-oxide functionality | Varies; some exhibit antifungal properties |
The presence of both tert-butyl and methyl groups in this compound enhances its stability and may influence its interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-O-tert-butyl 4-O-methyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-7-8-5-14-6-9(8)10(15)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
InChI Key |
ITWKWCHLBZMOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1C(=O)OC |
Origin of Product |
United States |
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